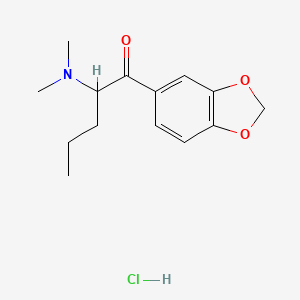
Chlorhydrate de dipentylone
Vue d'ensemble
Description
N,N-Diméthylpentylone (chlorhydrate), également connu sous le nom de dipentylone, est un dérivé de cathinone synthétique aux effets stimulants. Il s'agit d'une cathinone substituée, ce qui signifie qu'elle est chimiquement apparentée à la cathinone, un alcaloïde présent dans la plante de Khat. Les cathinones synthétiques sont souvent désignées comme des « drogues de synthèse » et ont été vendues comme des alternatives aux stimulants contrôlés comme la méthamphétamine et la 3,4-méthylènedioxyméthamphétamine (MDMA) .
Applications De Recherche Scientifique
N,N-Dimethylpentylone (hydrochloride) has several scientific research applications, including:
Mécanisme D'action
Target of Action
Dipentylone hydrochloride, also known as N,N-Dimethylpentylone, is a substituted cathinone derivative . The primary target of Dipentylone hydrochloride is the Dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is associated with reward, motivation, and motor control.
Mode of Action
Dipentylone hydrochloride acts via dopamine, serotonin, and norepinephrine transporters in the central nervous system . It increases the concentrations of these neurotransmitters, leading to stimulant effects .
Biochemical Pathways
It is known that it influences the reuptake of dopamine, serotonin, and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which is associated with the stimulant effects of the compound.
Pharmacokinetics
It is known that pentylone, a metabolite of dipentylone, was detected in all cases in a postmortem forensic toxicology case series . This suggests that Dipentylone is metabolized to Pentylone in the body.
Result of Action
The molecular and cellular effects of Dipentylone hydrochloride’s action are primarily related to its stimulant effects. By increasing the concentrations of dopamine, serotonin, and norepinephrine in the brain, it can lead to heightened alertness, increased energy, elevated mood, and increased sociability .
Analyse Biochimique
Cellular Effects
As a synthetic cathinone, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of Dipentylone Hydrochloride in animal models .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N,N-Diméthylpentylone (chlorhydrate) implique la réaction du 1-(1,3-benzodioxol-5-yl)-2-nitropropène avec la diméthylamine dans des conditions d'amination réductrice. La réaction utilise généralement un agent réducteur tel que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour convertir le groupe nitro en groupe amine .
Méthodes de production industrielle
il est probable que la synthèse à grande échelle suit des principes similaires à la synthèse en laboratoire, avec des optimisations pour le rendement, la pureté et la rentabilité .
Analyse Des Réactions Chimiques
Types de réactions
N,N-Diméthylpentylone (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en groupe alcool.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe diméthylamino peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome pour l'oxydation, et des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour la réduction .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation de N,N-Diméthylpentylone (chlorhydrate) peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
N,N-Diméthylpentylone (chlorhydrate) a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
N,N-Diméthylpentylone (chlorhydrate) exerce ses effets en agissant sur les transporteurs de dopamine, de sérotonine et de noradrénaline dans le système nerveux central. Il augmente les concentrations de ces neurotransmetteurs en inhibant leur recapture, ce qui conduit à des effets stimulants similaires à ceux d'autres dérivés de cathinone .
Comparaison Avec Des Composés Similaires
N,N-Diméthylpentylone (chlorhydrate) est structurellement similaire à d'autres cathinones synthétiques, notamment :
- N-Éthylpentylone
- Pentylone
- Eutylone
Ces composés partagent des effets stimulants et des mécanismes d'action similaires, mais diffèrent par leurs structures chimiques et leur puissance. N,N-Diméthylpentylone (chlorhydrate) est unique par son motif de substitution spécifique, qui peut influencer ses propriétés pharmacologiques et ses voies métaboliques .
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-4-5-11(15(2)3)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11H,4-5,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDMAZIZKMMYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342051 | |
| Record name | Dimethylpentylone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-13-2 | |
| Record name | Dipentylone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylpentylone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPENTYLONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLB32F20Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)

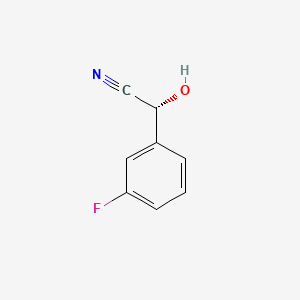
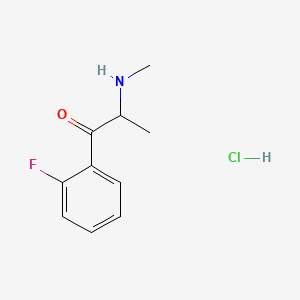
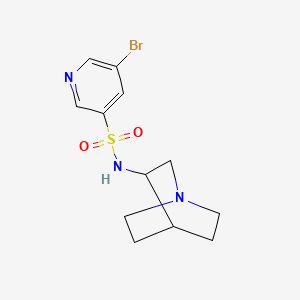
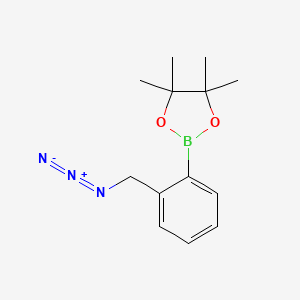
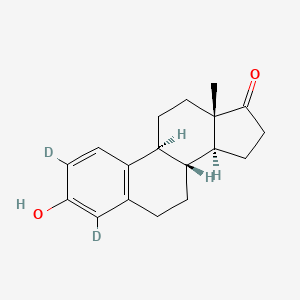
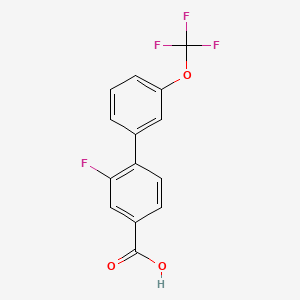
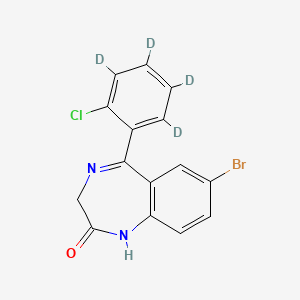
![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide](/img/structure/B594139.png)
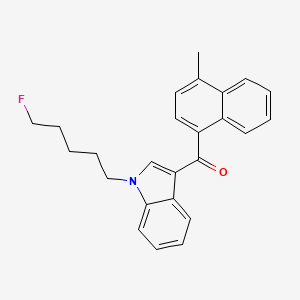
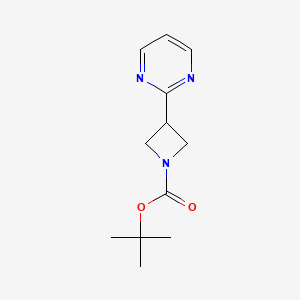
![1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride](/img/structure/B594149.png)
